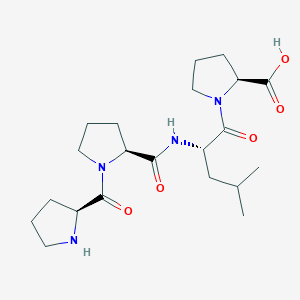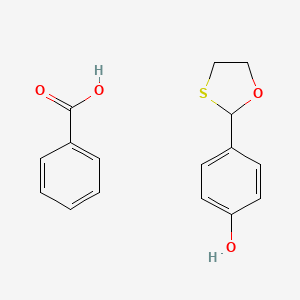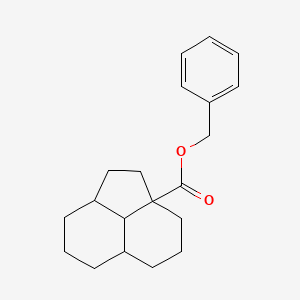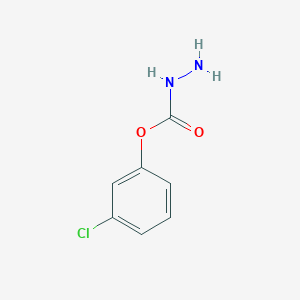![molecular formula C15H12Cl2O3 B12569928 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol CAS No. 182568-53-2](/img/structure/B12569928.png)
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is a chemical compound with the molecular formula C15H12Cl2O3. It is known for its unique structure, which includes a phenol group and a dichloropropenyl ether linkage. This compound is used in various scientific research applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-(3,3-dichloroprop-2-en-1-yloxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction temperature is maintained at around 80-100°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques, such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dichloropropenyl group can be reduced to form the corresponding propyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the dichloropropenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichloropropenyl group can undergo electrophilic addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}aniline
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzoic acid
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzaldehyde
Uniqueness
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is unique due to its specific combination of a phenol group and a dichloropropenyl ether linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Propriétés
Numéro CAS |
182568-53-2 |
|---|---|
Formule moléculaire |
C15H12Cl2O3 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
4-[4-(3,3-dichloroprop-2-enoxy)phenoxy]phenol |
InChI |
InChI=1S/C15H12Cl2O3/c16-15(17)9-10-19-12-5-7-14(8-6-12)20-13-3-1-11(18)2-4-13/h1-9,18H,10H2 |
Clé InChI |
HKSCIGVLWKDHNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)OCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)

![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)


![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)

![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
